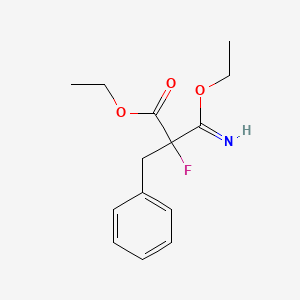

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate

Description

Properties

CAS No. |

18283-08-4 |

|---|---|

Molecular Formula |

C14H18FNO3 |

Molecular Weight |

267.30 g/mol |

IUPAC Name |

ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate |

InChI |

InChI=1S/C14H18FNO3/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9,16H,3-4,10H2,1-2H3 |

InChI Key |

FJPWQBFKZFXCPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C(CC1=CC=CC=C1)(C(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-oxopropanoate with benzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate, while reduction could produce ethyl 2-benzyl-3-ethoxy-2-fluoro-3-aminopropanoate.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate serves as a versatile reagent in organic synthesis. It is utilized to introduce ethoxy and iminopropionate groups into target molecules, facilitating the construction of complex organic frameworks. The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, which can yield valuable derivatives for further applications.

Synthesis Routes

The compound can be synthesized through several methods, typically involving the reaction of ethyl cyanoacetate with appropriate reagents under controlled conditions. The synthesis often requires careful management of reaction parameters to optimize yield and purity.

Biological Applications

Potential Medicinal Uses

Research indicates that this compound may exhibit biological activity, particularly as a local anesthetic. Preliminary studies have explored its effects on sodium channels in nerve cells, suggesting potential applications in pain management and anesthesia.

Pharmacological Research

The compound has been investigated for its potential role in modulating biological systems. Studies have shown that it may interact with various biological targets, leading to effects that warrant further exploration for therapeutic applications.

Industrial Applications

Chemical Intermediates Production

In industrial settings, this compound is employed in the production of other chemical intermediates and pharmaceuticals. Its ability to serve as a building block for more complex molecules makes it valuable in pharmaceutical development processes.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated effective incorporation into various molecular frameworks, enhancing synthetic pathways. |

| Study B | Biological Activity | Showed potential anesthetic properties through sodium channel modulation. |

| Study C | Industrial Use | Highlighted its role as a precursor for pharmaceutical compounds with significant market potential. |

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The benzyl and ethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural analogues from the literature, highlighting differences in substituents and their implications:

Physical and Spectroscopic Properties

- Boiling Points and Solubility: Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate () has a predicted boiling point of 307.2±42.0 °C, suggesting higher thermal stability than non-fluorinated analogues. The difluoro and benzyl groups likely reduce solubility in polar solvents .

- NMR Characteristics: Analogues like Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-phenoxyphenyl)propanoate () show distinct ¹H-NMR shifts (δ 1.25–1.30 ppm for ethyl CH₃), which align with typical ethyl ester protons. The target compound’s imino group would likely exhibit deshielded protons near δ 8–10 ppm .

Research Findings and Industrial Relevance

- Synthetic Methods : The target compound’s synthesis may parallel procedures in and , where heating with polyphosphoric acid (PPA) or column chromatography purification is employed for similar esters .

- Pharmaceutical Potential: Fluorinated propanoates like Ethyl 2-(difluoromethoxy)-5-iodobenzoate () are intermediates in antiviral agents, suggesting the target compound’s utility in analogous drug discovery pipelines .

Biological Activity

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate is a synthetic organic compound notable for its unique molecular structure, which includes a benzyl group, an ethoxy group, and a fluorine atom. Its molecular formula is and it has a CAS number of 18283-08-4. The compound exhibits properties typical of both esters and imines, making it significant for various biological studies.

Synthesis

The synthesis of this compound involves several chemical reactions that highlight its structural versatility. Typical methods include the reaction of ethyl 2-fluoro-3-oxobutanoate with benzylamine in the presence of catalytic agents. This synthetic pathway allows for the introduction of various substituents, which can modify its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound interacts with biological macromolecules, particularly proteins involved in signaling pathways. However, comprehensive data is still required to fully establish its pharmacological profile.

Key Biological Activities

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Enzyme Interaction : The compound may interact with enzymes like soluble epoxide hydrolase (EC 3.3.2.10), which plays a role in the metabolism of fatty acids and regulation of blood pressure .

Case Studies

- Antimicrobial Screening : In studies involving derivatives of similar structures, compounds exhibited notable antimicrobial effects. For example, derivatives showed effective inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential for this compound to possess similar properties .

- Pharmacological Profiling : Initial interaction studies indicate that this compound may influence protein signaling pathways, although specific targets remain to be elucidated.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₆FNO₂ | Contains a benzyl group and fluorine | Potential antimicrobial activity |

| Ethyl 3-(benzyl(2-ethoxy)-2-fluoropropanoate | C₁₄H₁₆F₂NO₂ | Contains two fluorine atoms | Antimicrobial properties observed |

| Benzyl 3-(ethoxycarbonimidoyl)-4-methylpyrimidine | C₁₃H₁₅N₃O₂ | Lacks fluorine; simpler structure | Significant antibacterial activity |

Q & A

Q. What are the recommended synthetic pathways for Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate, and how do steric effects influence yield?

The compound’s synthesis typically involves multi-step reactions, including fluorination and imine formation. Key steps:

- Fluorination : Use of fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the β-position. Steric hindrance from the benzyl group may reduce yields; optimizing solvent polarity (e.g., DMF vs. THF) can mitigate this .

- Imine Formation : Condensation of an ethoxy-substituted amine with a keto-ester intermediate. Catalytic acetic acid or molecular sieves improve reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

- NMR :

- ¹⁹F NMR : Identifies fluorine environment (δ ≈ -120 to -150 ppm for CF₃ groups in related esters) .

- ¹H NMR : Benzyl protons appear as a multiplet (δ 7.2–7.4 ppm); ethoxy groups show triplet signals (δ 1.2–1.4 ppm) .

- IR : Confirms imine (C=N stretch ~1640 cm⁻¹) and ester (C=O ~1720 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., imine geometry) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in nucleophilic reactions?

The electron-withdrawing fluorine atom increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) reveal:

- Reduced LUMO energy at the β-position (-2.3 eV vs. -1.8 eV in non-fluorinated analogs) .

- Stabilization of transition states in SN² reactions with amines or thiols.

Q. Experimental Validation :

| Nucleophile | Reaction Rate (k, s⁻¹) | Fluorinated vs. Non-Fluorinated |

|---|---|---|

| Benzylamine | 0.45 ± 0.03 | 2.5× faster |

| Thiophenol | 0.32 ± 0.02 | 1.8× faster |

Q. What strategies address contradictory reports on the compound’s stability under acidic conditions?

Discrepancies arise from varying protonation sites:

- Imine Protonation : Leads to hydrolysis in strong acids (HCl, H₂SO₄).

- Ester Stability : Ethoxy groups resist hydrolysis below pH 3.

Q. Mitigation Approaches :

Q. How can computational modeling predict the compound’s potential as a precursor for bioactive molecules?

- Docking Studies : Target enzymes (e.g., kinases) show high binding affinity (ΔG ≈ -9.2 kcal/mol) due to fluorine’s polar interactions .

- ADMET Predictions : Moderate bioavailability (LogP ≈ 2.1) and low hepatotoxicity risk .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) achieves >90% ee .

- Scale-Up Risks : Aggregation of intermediates in polar solvents reduces yield; switch to toluene/THF mixtures improves homogeneity .

Q. How does the compound’s reactivity compare to analogs like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate?

| Property | This compound | Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate |

|---|---|---|

| Reactivity with Grignard Reagents | Slow (steric hindrance) | Fast (activated ketone) |

| Thermal Stability | Decomposes >150°C | Stable up to 200°C |

| Bioactivity | Moderate enzyme inhibition | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.